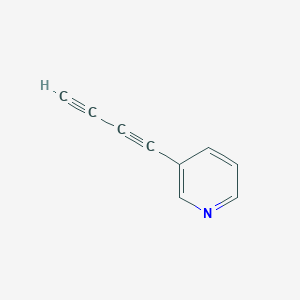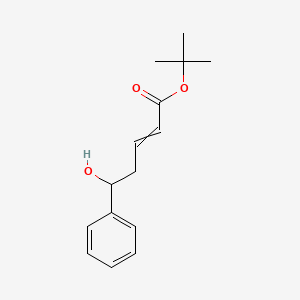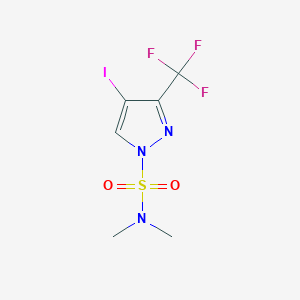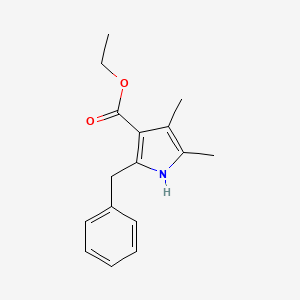![molecular formula C6H10Cl4O B12613107 1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane CAS No. 651059-68-6](/img/structure/B12613107.png)
1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane is an organic compound classified as a chlorocarbon. It is a colorless, flammable liquid with a sweet odor. This compound is often used as an intermediate in the production of other chemicals and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane can be synthesized through the chlorination of propylene. The reaction involves the addition of chlorine to propylene, resulting in the formation of 1,2-dichloropropane. This intermediate can then undergo further chlorination and etherification to produce the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The production is often carried out in specialized reactors where reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated alcohols or acids.
Reduction: Reduction reactions can convert the chlorinated compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used to replace chlorine atoms.
Major Products
Oxidation: Chlorinated alcohols and acids.
Reduction: Less chlorinated hydrocarbons or dechlorinated products.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of solvents, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. These interactions can disrupt cellular processes and result in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloropropane: A chlorinated hydrocarbon with similar chemical properties but different applications.
1,1-Dichloropropane: Another chlorinated compound with distinct reactivity and uses.
Propylene dichloride: A related compound used in different industrial applications.
Uniqueness
1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
651059-68-6 |
|---|---|
Formule moléculaire |
C6H10Cl4O |
Poids moléculaire |
239.9 g/mol |
Nom IUPAC |
1,2-dichloro-2-(1,2-dichloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H10Cl4O/c1-5(9,3-7)11-6(2,10)4-8/h3-4H2,1-2H3 |
Clé InChI |
WZKYSMVCTDJJAR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)(OC(C)(CCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)
![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)


![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)

![3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine](/img/structure/B12613059.png)
![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)

![4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12613082.png)

![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
